molecular formula C4H6O4S B2950715 (E)-3-methylsulfonylprop-2-enoic Acid CAS No. 150507-24-7

(E)-3-methylsulfonylprop-2-enoic Acid

Cat. No.: B2950715
CAS No.: 150507-24-7
M. Wt: 150.15
InChI Key: KUKIFRWOPQFZKI-UHFFFAOYSA-N
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Description

(E)-3-methylsulfonylprop-2-enoic Acid is an organic compound characterized by the presence of a methylsulfonyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methylsulfonylprop-2-enoic Acid typically involves the reaction of methylsulfonyl chloride with an appropriate alkyne or alkene precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methylsulfonylprop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

(E)-3-methylsulfonylprop-2-enoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-methylsulfonylprop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    (E)-3-methylsulfonylprop-2-enoic Acid: Unique due to its specific structural configuration and functional groups.

    Methanesulfonic Acid: Similar sulfonyl group but lacks the prop-2-enoic acid backbone.

    Ethanesulfonic Acid: Similar sulfonyl group but with a different carbon chain length.

Uniqueness: this compound stands out due to its combination of a methylsulfonyl group and a prop-2-enoic acid backbone, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-methylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKIFRWOPQFZKI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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